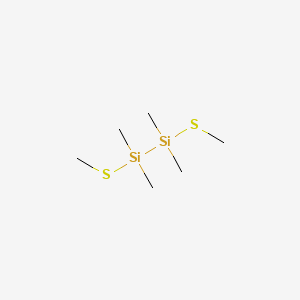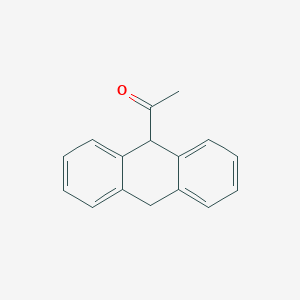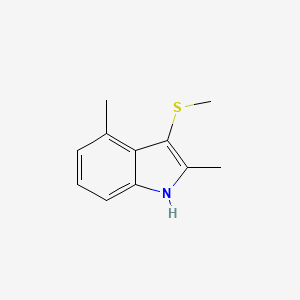
1,2-Diiodo-1,1,2,2-tetramethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two iodine atoms attached to a disilane backbone
Preparation Methods
The synthesis of 1,2-Diiodo-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,1,2,2-tetramethyldisilane with iodine. The reaction is carried out under controlled conditions to ensure the selective formation of the diiodo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Diiodo-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex organosilicon compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Diiodo-1,1,2,2-tetramethyldisilane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as luminescent materials and semiconductors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.
Catalysis: It is used in catalytic processes to facilitate various chemical transformations.
Biological Research:
Mechanism of Action
The mechanism of action of 1,2-Diiodo-1,1,2,2-tetramethyldisilane involves its ability to undergo various chemical transformations due to the presence of reactive iodine atoms. These transformations can lead to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,2-Diiodo-1,1,2,2-tetramethyldisilane can be compared with other similar compounds, such as:
1,2-Dichloro-1,1,2,2-tetramethyldisilane: Similar structure but with chlorine atoms instead of iodine.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Contains methoxy groups instead of iodine.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane: Contains ethoxy groups instead of iodine.
The uniqueness of this compound lies in its reactivity due to the presence of iodine atoms, which can participate in a wider range of chemical reactions compared to other halogenated or alkoxy-substituted disilanes.
Properties
CAS No. |
54580-27-7 |
|---|---|
Molecular Formula |
C4H12I2Si2 |
Molecular Weight |
370.12 g/mol |
IUPAC Name |
iodo-[iodo(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C4H12I2Si2/c1-7(2,5)8(3,4)6/h1-4H3 |
InChI Key |
QRLNCLDHZXYGEF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)([Si](C)(C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


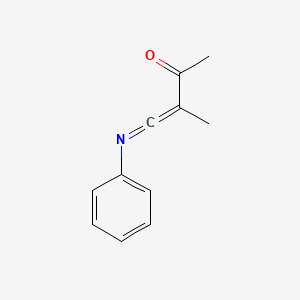

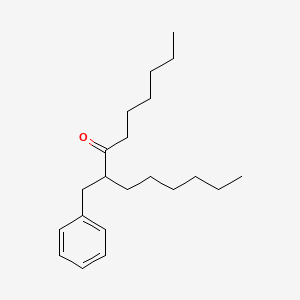

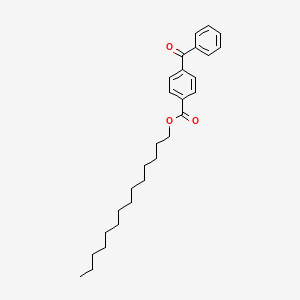
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
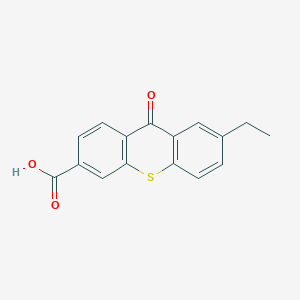
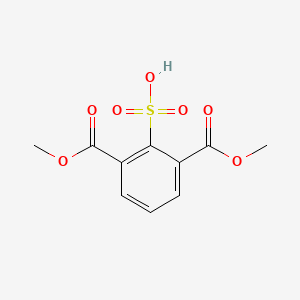

![1-{4-[(7-Ethoxy-3,7-dimethyloct-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14648559.png)
